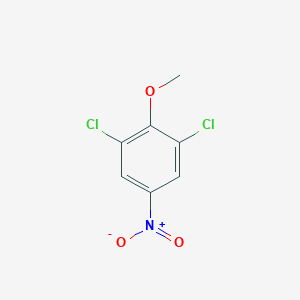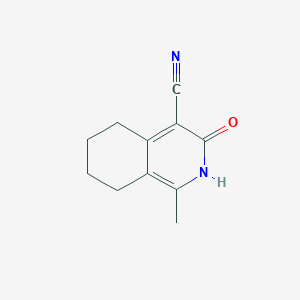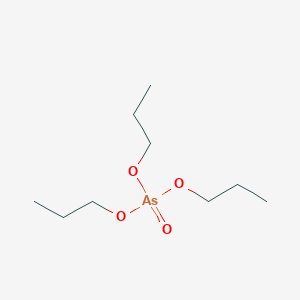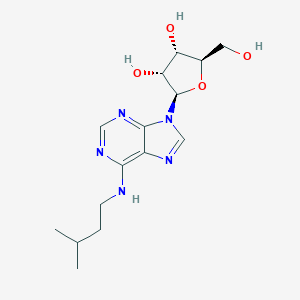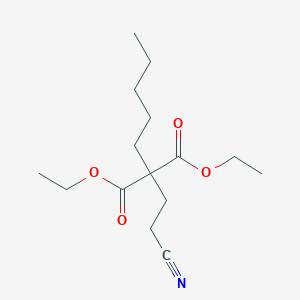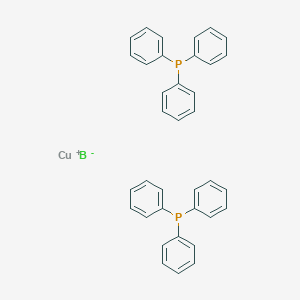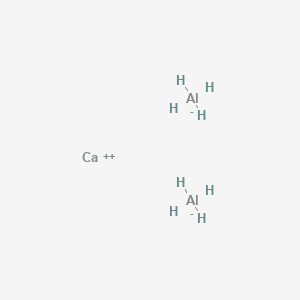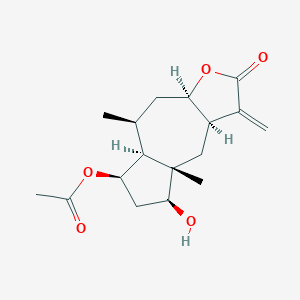
Stevin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. The compound, also known as 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, was first synthesized in the 1970s and has since been studied for its biochemical and physiological effects. In
作用机制
The mechanism of action of Stevin is not fully understood, but it is believed to act through multiple pathways. Stevin has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis through the activation of caspases. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Stevin has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, Stevin has been shown to have neuroprotective effects and may improve cognitive function.
实验室实验的优点和局限性
One advantage of using Stevin in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, Stevin has been extensively studied and its biochemical and physiological effects are well-documented. However, a limitation of using Stevin in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
未来方向
There are numerous future directions for research on Stevin. One area of interest is its potential use in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of Stevin and its potential use in the treatment of neurodegenerative diseases. Other areas for future research include the development of more efficient synthesis methods for Stevin and the exploration of its potential use in other research applications.
Conclusion:
In conclusion, Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its well-established synthesis method, documented biochemical and physiological effects, and potential for use in cancer treatment and neurodegenerative disease make it a promising candidate for further research.
合成方法
Stevin is synthesized through a multistep process that involves the reaction of Steviny-5-methyl-1,4-benzoquinone with decylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to produce the final product. The synthesis method of Stevin is well-established and has been used in numerous studies.
科学研究应用
Stevin has been studied for its potential use in various research applications, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have shown that Stevin can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, Stevin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
16909-97-0 |
|---|---|
产品名称 |
Stevin |
分子式 |
C17H24O5 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-8-5-12-11(9(2)16(20)22-12)7-17(4)14(19)6-13(15(8)17)21-10(3)18/h8,11-15,19H,2,5-7H2,1,3-4H3/t8-,11+,12+,13+,14-,15+,17+/m0/s1 |
InChI 键 |
JRTIKBMBXBPGNG-WBCZVBSISA-N |
手性 SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@@H](C[C@@H]3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
规范 SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



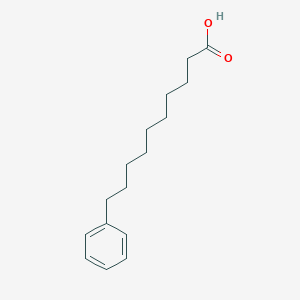
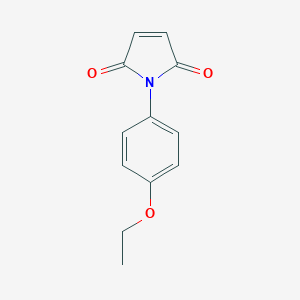

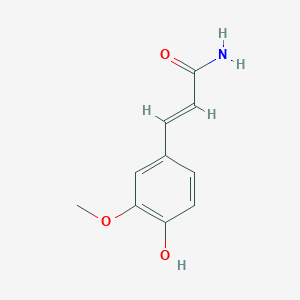
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
